3'-Deoxy-5'-O-trityluridine
Overview
Description
3’-Deoxy-5’-O-trityluridine is a nucleoside analog with the molecular formula C28H26N2O5 and a molecular weight of 470.52 g/mol . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a trityl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-trityluridine typically involves the protection of the 5’-hydroxyl group of uridine with a trityl group, followed by the deoxygenation of the 3’-hydroxyl group. One common method involves the use of trityl chloride in the presence of a base such as pyridine to protect the 5’-hydroxyl group. The 3’-hydroxyl group can then be deoxygenated using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN) under radical conditions .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-5’-O-trityluridine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for the protection and deoxygenation steps, which can improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-5’-O-trityluridine undergoes various chemical reactions, including:
Oxidation: The trityl group can be removed under oxidative conditions using reagents like iodine in the presence of a base.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The trityl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and base.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include deprotected uridine derivatives, reduced uridine analogs, and substituted uridine compounds .
Scientific Research Applications
3’-Deoxy-5’-O-trityluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in inhibiting enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential anti-cancer and anti-viral properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in proteomics
Mechanism of Action
The mechanism of action of 3’-Deoxy-5’-O-trityluridine involves its interaction with enzymes involved in nucleic acid metabolism. It has been shown to inhibit thymidine phosphorylase, an enzyme that plays a role in the pyrimidine salvage pathway. This inhibition can lead to reduced angiogenesis and tumor growth, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyuridine: Lacks the trityl group and has different chemical properties.
5’-O-Trityluridine: Has the trityl group but retains the 3’-hydroxyl group.
2’-Deoxy-5’-O-trityluridine: Similar structure but with a deoxygenated 2’-hydroxyl group
Uniqueness
3’-Deoxy-5’-O-trityluridine is unique due to its specific combination of deoxygenation at the 3’ position and tritylation at the 5’ position. This unique structure imparts distinct chemical and biological properties, making it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBFLXSXXCIFH-BFLUCZKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269359 | |
Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161110-05-0 | |
Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161110-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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